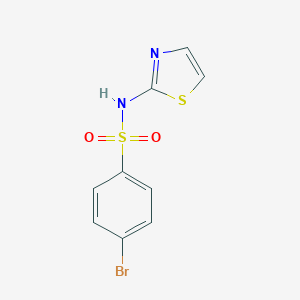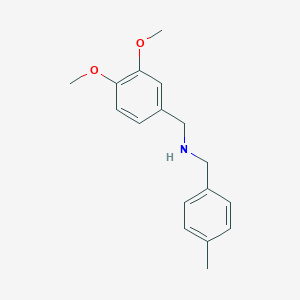
2-Formylpyridine thiosemicarbazone
Vue d'ensemble
Description
2-Formylpyridine thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones . Thiosemicarbazones possess structural diversity and variable bonding patterns, and they have potential biological implications and ion sensing abilities . Some formyl pyridyl thiosemicarbazones can also act as strong RR inhibitors .
Synthesis Analysis
Thiosemicarbazones are usually obtained by the condensation of thiosemicarbazide with a suitable aldehyde or ketone . The synthesis of thiosemicarbazones can also vary upon changing aldehydes and ketones, substituents attached to the carbonyl moiety, metal and its oxidation state, geometries, counter ions, presence of a solvent or additional molecules in the structures and substituents on the S or N (4)-atoms .Molecular Structure Analysis
The molecular structure of 2-formylpyridine thiosemicarbazone has been studied using various techniques . The ability of the transition metals to acquire different geometries like octahedral, square planar and tetrahedral in different coordination environments has encouraged researchers to explore the coordination chemistry of thiosemicarbazone complexes .Chemical Reactions Analysis
The first use of thiosemicarbazone-based organocatalysis was demonstrated on both tetrahydropyranylation and 2-deoxygalactosylation reactions . The organocatalysts were optimized using kinetics-based selection .Physical And Chemical Properties Analysis
The electrochemical characteristics of 2-formylpyridine thiosemicarbazone have been studied by direct current, alternating current, and differential pulse polarography and cyclic voltammetry at a mercury electrode .Applications De Recherche Scientifique
Anticancer Activity
This compound and its metal complexes have shown significant antitumor activity against various cancer cell lines. They act as inhibitors of ribonucleotide reductase (RNR), which is essential for DNA synthesis and repair in cancer cells .
Enzyme Inhibition
Some derivatives of this compound can inhibit enzymes by interacting with specific sites, leading to methylation of aromatic rings and enhanced activity .
Mécanisme D'action
Target of Action
The primary targets of (pyridin-2-ylmethylideneamino)thiourea, also known as 2-Formylpyridine thiosemicarbazone, are enzymes such as ribonucleotide reductase (RR) . RR plays a crucial role in DNA synthesis in tumor cells .
Mode of Action
The compound interacts with its targets by inhibiting the activity of RR . This inhibition can occur either by chelation of the compound with the enzyme-dependent ferrous ion or through a preformed metal chelate which inhibits reductase activity . The presence of a hydrophobic pocket in the enzyme interacting with the aromatic system leading to methylation of the aromatic ring has been indicated in the activity mechanism .
Biochemical Pathways
The inhibition of RR by the compound affects the DNA synthesis pathway, leading to a block in DNA synthesis in tumor cells . This can result in the disruption of cell proliferation and potentially lead to cell death.
Pharmacokinetics
Studies on similar compounds, such as 5-hydroxy-2-formylpyridine thiosemicarbazone, have shown that these compounds are excreted within 24 hours, and the major metabolites were glucuronide conjugates . The compound’s ADME properties and their impact on bioavailability need further investigation.
Result of Action
The result of the compound’s action is the inhibition of DNA synthesis in tumor cells, which can lead to cell death . Transient decreases in blast counts were observed in patients with acute leukemia, although no remissions were obtained .
Action Environment
The action of (pyridin-2-ylmethylideneamino)thiourea can be influenced by environmental factors such as the presence of metal ions in the biological system . The compound’s ability to form chelates with metal ions can affect its stability and efficacy
Orientations Futures
Thiosemicarbazones are not solely removing iron from the cells/organism. They should be considered as iron-interacting drugs influencing diverse biological pathways in a complex and multi-faceted mode of action . Future substituted thiosemicarbazones and their complexes may emerge as multi-target inhibitors .
Propriétés
IUPAC Name |
(pyridin-2-ylmethylideneamino)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c8-7(12)11-10-5-6-3-1-2-4-9-6/h1-5H,(H3,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBCCUBTQFNGFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272303 | |
| Record name | Pyridine-2-carbaldehyde thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formylpyridine thiosemicarbazone | |
CAS RN |
3608-75-1 | |
| Record name | Pyridine-2-carbaldehyde thiosemicarbazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3608-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Formylpyridine thiosemicarbazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003608751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-2-carbaldehyde thiosemicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PYRIDINECARBOXALDEHYDE THIOSEMICARBAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B184899.png)



